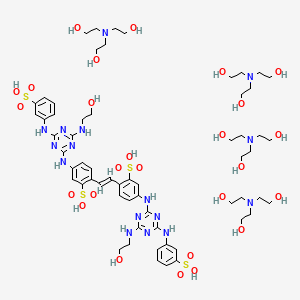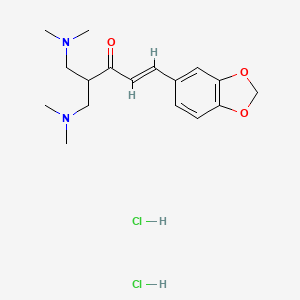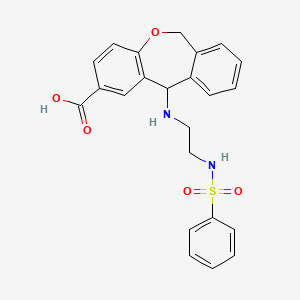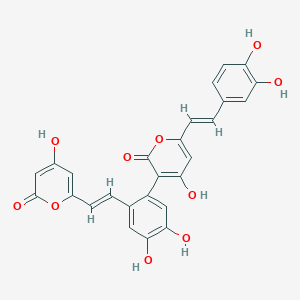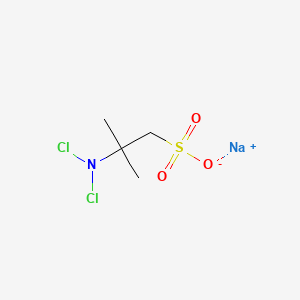
Auriclosene monosodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Auriclosene monosodium, also known as NVC-422, is a broad-spectrum, fast-acting topical anti-infective agent. It has been investigated for its potential in treating various microbial infections, including antibiotic-resistant microbes. This compound has been used in clinical trials for conditions such as bacterial conjunctivitis, impetigo, and asymptomatic bacteriuria .
Métodos De Preparación
The synthesis of auriclosene monosodium involves several steps. The primary synthetic route includes the reaction of 2,2-dimethylpropane-1-sulfonic acid with sodium hypochlorite to form the desired compound. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the monosodium salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional purification steps to obtain the final product .
Análisis De Reacciones Químicas
Auriclosene monosodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Aplicaciones Científicas De Investigación
Auriclosene monosodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of organosulfonic acids and their derivatives.
Biology: The compound is investigated for its antimicrobial properties, particularly against antibiotic-resistant bacteria.
Medicine: Clinical trials have explored its use in treating bacterial conjunctivitis, impetigo, and other infections.
Industry: This compound is used in the development of new antimicrobial agents and formulations for topical applications
Mecanismo De Acción
The mechanism of action of auriclosene monosodium involves its antimicrobial properties. It acts by disrupting the cell membranes of microbial pathogens, leading to cell lysis and death. The compound targets various molecular pathways involved in microbial survival, making it effective against a broad spectrum of bacteria .
Comparación Con Compuestos Similares
Auriclosene monosodium belongs to the class of organosulfonic acids. Similar compounds include:
N-chlorotaurine: Another antimicrobial agent with similar properties.
Sodium hypochlorite: A widely used disinfectant with broad-spectrum antimicrobial activity.
Chloramine-T: An antimicrobial agent used in various applications. This compound is unique due to its specific structure, which provides enhanced stability and efficacy compared to other similar compounds .
Propiedades
Número CAS |
1073913-47-9 |
|---|---|
Fórmula molecular |
C4H8Cl2NNaO3S |
Peso molecular |
244.07 g/mol |
Nombre IUPAC |
sodium;2-(dichloroamino)-2-methylpropane-1-sulfonate |
InChI |
InChI=1S/C4H9Cl2NO3S.Na/c1-4(2,7(5)6)3-11(8,9)10;/h3H2,1-2H3,(H,8,9,10);/q;+1/p-1 |
Clave InChI |
NMHCZZRJHKDTBE-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(CS(=O)(=O)[O-])N(Cl)Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




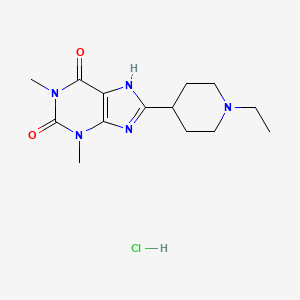
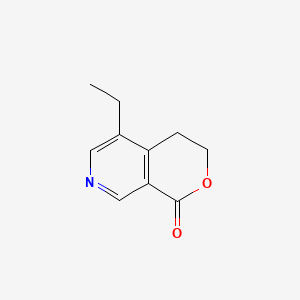
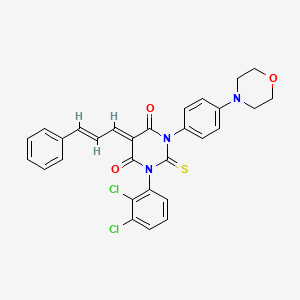

![Phenol, 2-[[2-[[4,12-bis(1,1-dimethylethyl)-2,14-dimethyl-10,6-nitrilo-6H-dibenzo[h,k][1,7,10,3,5]dioxathiadiazacyclododecin-8-yl]oxy]-3-(1,1-dimethylethyl)-5-methylphenyl]thio]-6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12760111.png)
![4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12760119.png)

